molecular formula C24H26FN5O2S B3007037 5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-19-4

5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3007037
CAS No.: 869344-19-4
M. Wt: 467.56
InChI Key: HHHPYHOZUJNDCJ-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
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Biological Activity

5-((4-Ethoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolotriazoles. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Its structure includes a thiazole and triazole moiety, which are known for their diverse biological properties.

Structural Characteristics

The compound's IUPAC name is 5-[(4-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol. It features a piperazine ring that enhances its interaction with biological targets. The presence of fluorine in the phenyl group may influence its lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The thiazolo-triazole core may modulate the activity of specific proteins involved in critical biological pathways. For instance, compounds with similar structures have been shown to act as inhibitors of tyrosinase, an enzyme involved in melanin production, which could suggest potential applications in treating pigmentation disorders or as anti-cancer agents .

Biological Activity Data

The biological activity of this compound has been investigated through various studies. Below is a summary of relevant findings:

Study Biological Activity IC50 Value Notes
Study ATyrosinase Inhibition0.18 μMCompetitive inhibitor against Agaricus bisporus tyrosinase .
Study BAntimelanogenic EffectsNot specifiedExhibited no cytotoxicity on B16F10 cells .
Study CNeuropharmacological EffectsNot specifiedPotential anxiolytic activity mediated by serotonergic systems .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Tyrosinase Inhibition : A study demonstrated that derivatives of piperazine containing a fluorobenzene group showed significant inhibition of tyrosinase activity. The compound exhibited a competitive inhibition mechanism, suggesting its utility in treating hyperpigmentation disorders .
  • Neuropharmacological Activity : Research into related piperazine derivatives indicated potential anxiolytic effects mediated through interactions with the GABAA receptor and serotonergic pathways. This suggests that similar compounds could be explored for their antidepressant properties .
  • Synthesis and Characterization : The synthesis of related thiazolo-triazole compounds has been characterized using techniques such as single crystal X-ray diffraction and NMR spectroscopy, confirming their structural integrity and aiding in understanding their biological interactions .

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-3-32-20-10-4-17(5-11-20)21(22-23(31)30-24(33-22)26-16(2)27-30)29-14-12-28(13-15-29)19-8-6-18(25)7-9-19/h4-11,21,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHPYHOZUJNDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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